molecular formula C15H14O4 B8647215 3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid CAS No. 13234-75-8

3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B8647215
CAS RN: 13234-75-8
M. Wt: 258.27 g/mol
InChI Key: ZCJQKBDHACGOOD-UHFFFAOYSA-N
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Description

3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

13234-75-8

Product Name

3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

4-methoxy-2-(3-methoxyphenyl)benzoic acid

InChI

InChI=1S/C15H14O4/c1-18-11-5-3-4-10(8-11)14-9-12(19-2)6-7-13(14)15(16)17/h3-9H,1-2H3,(H,16,17)

InChI Key

ZCJQKBDHACGOOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

12.1 g of 6-bromo-3,3'-dimethoxy-biphenyl was dissolved in 100 mL of dry dimethylformamide and the resulting solution was cooled to -60° C. under nitrogen. 55 mL of 1.7 M t-butyllithium in hexanes was added over a 20-minute period. The resulting solution was transferred to another flask containing a mixture of 275 mL of ether and dry ice which effected a lot of gas evolution. The mixture was allowed to warm to room temperature over a 3-hour period during which time a white precipitate had formed. The mixture was diluted with ether and treated with dilute hydrochloric acid and water. The organic layer was separated and the solvents were removed under reduced pressure to yield a yellow oil. Hexanes were added to the oil causing a solid to precipitate out. The solids were filtered and stirred in a 60:40% ether-hexane mixture to remove impurities. The solid was filtered and dried in vacuo to yield 7.82 g of 2-carboxy-5,5'-dimethoxybiphenyl as an off-white solid. The structure was confirmed by NMR and infrared spectroscopy.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
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hexanes
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Hexanes
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0 (± 1) mol
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reactant
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Quantity
275 mL
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

12.1 g of 2-bromo-5,5'-dimethoxybiphenyl was dissolved in 100 mL of dry dimethylformamide and the resulting solution was cooled to -60° C. under nitrogen. 55 mL of 1.7 M t-butyllithium in hexanes was added over a 20-minute period. The resulting solution was transferred to another flask containing a mixture of 275 mL of ether and dry ice which effected a lot of gas evolution. The mixture was allowed to warm to room temperature over a 3-hour period during which time a white precipitate had formed. The mixture was diluted with ether and treated with dilute hydrochloric acid and water. The organic layer was separated and the solvents were removed under reduced pressure to yield a yellow oil. Hexanes were added to the oil causing a solid to precipitate out. The solids were filtered and stirred in a 60:40% ether-hexane mixture to remove impurities. The solid was filtered and dried in vacuo to yield 7.82 g of 2-carboxy-5,5'-dimethoxybiphenyl as an off-white solid. The structure was confirmed by NMR and infrared spectroscopy.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
275 mL
Type
solvent
Reaction Step Six

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